oxacillin sodium monohydrate

Vue d'ensemble

Description

L’oxacilline sodique est un antibiotique bêta-lactame à spectre étroit de la classe des pénicillines. C’est une pénicilline semi-synthétique dérivée du noyau de la pénicilline, l’acide 6-amino-penicillanique. L’oxacilline sodique est résistante à l’inactivation par l’enzyme pénicillinase (bêta-lactamase), ce qui la rend efficace contre Staphylococcus aureus résistant à la pénicilline . Elle a été développée par Beecham et approuvée pour un usage médical en 1962 .

Applications De Recherche Scientifique

Oxacillin sodium has a wide range of scientific research applications, including:

Chemistry: Used in the development of new antibiotics and the study of beta-lactamase resistance mechanisms.

Biology: Employed in research on bacterial cell wall synthesis and the effects of antibiotics on bacterial growth.

Mécanisme D'action

L’oxacilline sodique exerce ses effets en se liant à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l’intérieur de la paroi cellulaire bactérienne. Cette liaison inhibe la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne, conduisant à la lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines . L’inhibition de la synthèse de la paroi cellulaire est le principal mécanisme par lequel l’oxacilline sodique exerce ses effets bactéricides.

Analyse Biochimique

Biochemical Properties

Oxacillin Sodium Monohydrate plays a significant role in biochemical reactions. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction interferes with the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that this compound interferes with an autolysin inhibitor .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. By inhibiting cell wall synthesis, it exerts its bactericidal activity . This results in the death of bacterial cells . It has in vitro activity against gram-positive and gram-negative aerobic and anaerobic bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding interaction interferes with the transpeptidation reaction and inhibits the synthesis of peptidoglycan, a prominent component of the cell wall . This results in the inhibition of cell wall synthesis and the subsequent death of bacterial cells .

Temporal Effects in Laboratory Settings

It is known that this compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .

Metabolic Pathways

This compound is involved in the metabolic pathway of cell wall synthesis in bacteria . It interacts with penicillin-binding proteins (PBPs), which are enzymes involved in this pathway .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l’oxacilline sodique implique la condensation de l’acide 6-aminopénicillanique avec le chlorure de benzyle isoxazole. Le processus comprend des étapes telles que l’acidification, la cristallisation, le lavage des cristaux et le broyage . Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement élevé, une pureté et une stabilité optimales.

Méthodes de production industrielle

La production industrielle de l’oxacilline sodique suit une voie de synthèse similaire, mais à plus grande échelle. Le processus est conçu pour être efficace et stable, permettant la production d’oxacilline sodique de haute qualité adaptée à un usage médical .

Analyse Des Réactions Chimiques

Types de réactions

L’oxacilline sodique subit diverses réactions chimiques, notamment :

Oxydation : L’oxacilline sodique peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier la structure de l’oxacilline sodique, affectant son activité.

Substitution : Les réactions de substitution peuvent se produire à diverses positions sur la molécule d’oxacilline sodique, conduisant à la formation de dérivés ayant des propriétés différentes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’oxacilline sodique comprennent l’iode pour l’analyse spectrophotométrique , et divers solvants tels que le méthanol et le dichlorométhane. Les conditions de ces réactions sont optimisées pour obtenir les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’oxacilline sodique dépendent des conditions réactionnelles spécifiques. Par exemple, l’oxydation peut conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés d’oxacilline substitués.

Applications de la recherche scientifique

L’oxacilline sodique a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée dans le développement de nouveaux antibiotiques et l’étude des mécanismes de résistance à la bêta-lactamase.

Biologie : Utilisée dans la recherche sur la synthèse de la paroi cellulaire bactérienne et les effets des antibiotiques sur la croissance bactérienne.

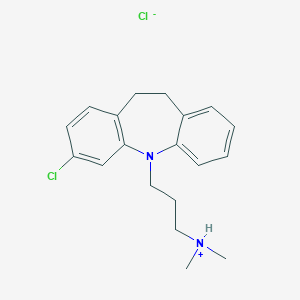

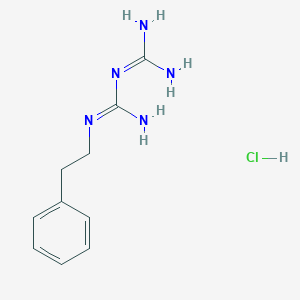

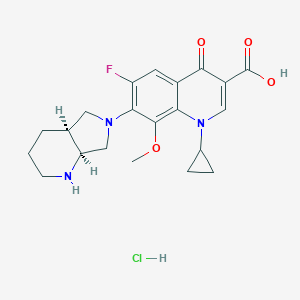

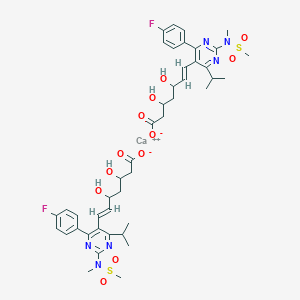

Comparaison Avec Des Composés Similaires

L’oxacilline sodique est similaire à d’autres antibiotiques bêta-lactames résistants à la pénicillinase tels que la méthicilline, la nafcilline, la cloxacilline, la dicloxacilline et la flucloxacilline . L’oxacilline sodique a remplacé la méthicilline en usage clinique en raison de sa meilleure stabilité et de son efficacité. Comparée à ces composés similaires, l’oxacilline sodique est unique par sa résistance spécifique aux enzymes pénicillinases produites par Staphylococcus aureus, ce qui en fait un antibiotique précieux pour le traitement des infections résistantes à la pénicilline .

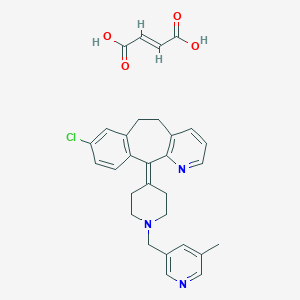

Liste des composés similaires

- Méthicilline

- Nafcilline

- Cloxacilline

- Dicloxacilline

- Flucloxacilline

Propriétés

Numéro CAS |

7240-38-2 |

|---|---|

Formule moléculaire |

C19H21N3NaO6S |

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate |

InChI |

InChI=1S/C19H19N3O5S.Na.H2O/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22;;/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26);;1H2/t13-,14+,17-;;/m1../s1 |

Clé InChI |

SNNRZFMTISMWEY-VICXVTCVSA-N |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |

SMILES isomérique |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |

SMILES canonique |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |

Key on ui other cas no. |

7240-38-2 1173-88-2 |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

66-79-5 (Parent) |

Synonymes |

Methylphenylisoxazolyl Penicillin Oxacillin Oxacillin Sodium Oxacillin, Monosodium Salt, Anhydrous Oxacillin, Monosodium Salt, Monohydrate Oxacillin, Sodium Oxazocilline Penicillin, Methylphenylisoxazolyl Prostaphlin Sodium Oxacillin Sodium, Oxacillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

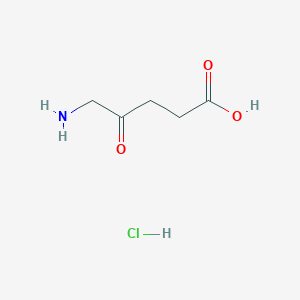

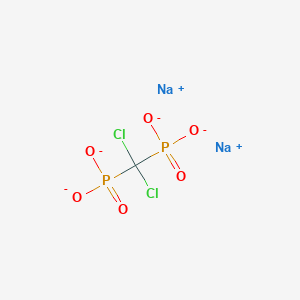

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.